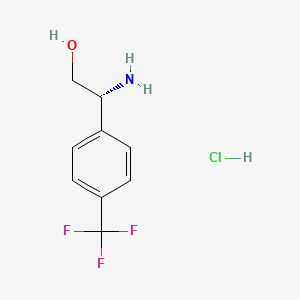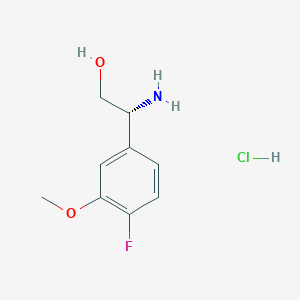
(R)-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H11ClFNO3. It is a derivative of phenylalanine and contains a fluorine atom, which can significantly influence its chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenylalanine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the phenyl ring.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Amination: Introduction of the amino group at the alpha position.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility and stability.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can improve the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenylalanine derivatives
Aplicaciones Científicas De Investigación
®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation
Comparación Con Compuestos Similares
- ®-Methyl 2-amino-2-(5-chloro-2-hydroxyphenyl)acetate hydrochloride
- ®-Methyl 2-amino-2-(5-bromo-2-hydroxyphenyl)acetate hydrochloride
- ®-Methyl 2-amino-2-(5-iodo-2-hydroxyphenyl)acetate hydrochloride
Comparison:
- Fluorine vs. Halogen Substituents: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to other halogen substituents.
- Unique Properties: The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it unique among its analogs .
Propiedades
IUPAC Name |
methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTDCUJSCXIPMX-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=C(C=CC(=C1)F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S)-1-(5-methylthiophen-2-yl)ethyl]azanium;chloride](/img/structure/B7948490.png)




![[(1S)-1-(6-chloropyridin-3-yl)ethyl]azanium;chloride](/img/structure/B7948539.png)





